molecular formula C18H25Cl3O3 B14618568 2-(3,4-Dibutoxyphenyl)-2-(2,2,2-trichloroethyl)oxirane CAS No. 58993-50-3

2-(3,4-Dibutoxyphenyl)-2-(2,2,2-trichloroethyl)oxirane

Cat. No.: B14618568
CAS No.: 58993-50-3
M. Wt: 395.7 g/mol
InChI Key: XTEQVPZGURKJRB-UHFFFAOYSA-N
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Description

2-(3,4-Dibutoxyphenyl)-2-(2,2,2-trichloroethyl)oxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring containing an oxygen atom, which makes them highly reactive

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dibutoxyphenyl)-2-(2,2,2-trichloroethyl)oxirane typically involves the reaction of 3,4-dibutoxyphenyl derivatives with 2,2,2-trichloroethyl precursors under specific conditions. Common methods include:

    Epoxidation Reactions: Using peracids like m-chloroperbenzoic acid (m-CPBA) to convert alkenes to epoxides.

    Halohydrin Formation: Reacting alkenes with halogens and then treating with a base to form the epoxide.

Industrial Production Methods

Industrial production may involve large-scale epoxidation processes using continuous flow reactors to ensure high yield and purity. Catalysts such as titanium silicalite-1 (TS-1) may be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form diols or other oxidized products.

    Reduction: Reduction reactions may lead to the opening of the epoxide ring, forming alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to various substituted products.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Hydroxide ions, amines, thiols.

Major Products

    Diols: Formed through oxidation.

    Alcohols: Formed through reduction.

    Substituted Epoxides: Formed through nucleophilic substitution.

Scientific Research Applications

    Organic Synthesis: As an intermediate in the synthesis of complex molecules.

    Pharmaceuticals: Potential use in drug development due to its reactive epoxide group.

    Materials Science: Used in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dibutoxyphenyl)-2-(2,2,2-trichloroethyl)oxirane involves the reactivity of the epoxide ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Similar Compounds

    Styrene Oxide: Another epoxide with a phenyl group.

    Epichlorohydrin: An epoxide with a chloromethyl group.

    Cyclohexene Oxide: An epoxide with a cyclohexyl group.

Uniqueness

2-(3,4-Dibutoxyphenyl)-2-(2,2,2-trichloroethyl)oxirane is unique due to the presence of both dibutoxyphenyl and trichloroethyl groups, which may impart specific reactivity and properties not found in other epoxides.

Properties

CAS No.

58993-50-3

Molecular Formula

C18H25Cl3O3

Molecular Weight

395.7 g/mol

IUPAC Name

2-(3,4-dibutoxyphenyl)-2-(2,2,2-trichloroethyl)oxirane

InChI

InChI=1S/C18H25Cl3O3/c1-3-5-9-22-15-8-7-14(11-16(15)23-10-6-4-2)17(13-24-17)12-18(19,20)21/h7-8,11H,3-6,9-10,12-13H2,1-2H3

InChI Key

XTEQVPZGURKJRB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2(CO2)CC(Cl)(Cl)Cl)OCCCC

Origin of Product

United States

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